3-(Trichloromethyl)azetidin-3-ol;hydrochloride
Description
3-(Trichloromethyl)azetidin-3-ol;hydrochloride is a substituted azetidine derivative featuring a trichloromethyl group at the 3-position of the azetidine ring, with a hydroxyl group and hydrochloride salt. Azetidin-3-ol hydrochloride is a key pharmaceutical intermediate used in synthesizing drugs like baricitinib (an immunosuppressant) and encenicline hydrochloride (for Alzheimer’s disease) . It is synthesized via optimized routes starting from benzylamine or through reduction and protection reactions of azetidinols . Its molecular formula is C₃H₇NO·HCl, with a melting point of 87–92°C, hygroscopicity, and solubility in polar solvents like water and methanol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(trichloromethyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERWUWMLCKGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(Cl)(Cl)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trichloromethyl)azetidin-3-ol;hydrochloride typically involves the reaction of trichloromethyl ketones with azetidin-3-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that imidazo[1,5-a]pyridine derivatives exhibit notable antimicrobial properties. A study focused on the synthesis of various substituted imidazo[1,5-a]pyridines, including 1,3-dibromo-7-methylimidazo[1,5-a]pyridine, found that these compounds showed promising activity against a range of bacterial strains. The structure-activity relationship indicated that the bromine substituents enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .
Antituberculosis Activity
A series of studies have evaluated the antituberculosis potential of imidazo[1,5-a]pyridine derivatives. In vitro tests indicated that certain derivatives possess moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL. The presence of bromine atoms in the structure was suggested to play a crucial role in enhancing biological activity against this pathogen .
Antitumor Activity
Imidazo[1,5-a]pyridine compounds have also been investigated for their antitumor properties. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The mechanism is thought to involve the induction of apoptosis in tumor cells and inhibition of cell proliferation pathways .
Material Science Applications
Fluorescent Probes
The unique electronic properties of 1,3-dibromo-7-methylimidazo[1,5-a]pyridine make it suitable for applications in fluorescence-based technologies. Research has shown that derivatives can be utilized as fluorescent probes in bioimaging and sensing applications. Their ability to emit light upon excitation allows for tracking biological processes at the cellular level .
Laser Dyes
The compound's photophysical properties have led to its use as a laser dye. The incorporation of 1,3-dibromo-7-methylimidazo[1,5-a]pyridine into polymer matrices has been explored for developing advanced laser materials that exhibit high efficiency and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azetidin-3-ol ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group (in CAS 848192-96-1) enhances metabolic stability and bioavailability compared to the hydroxyl group in azetidin-3-ol hydrochloride. This is attributed to fluorine’s electronegativity and resistance to oxidative degradation .
Synthetic Accessibility :
- Azetidin-3-ol hydrochloride is synthesized via cost-effective routes using benzylamine, minimizing byproducts like di(3-chloro-2-hydroxypropyl)benzylamine .
- Trifluoromethyl derivatives require specialized fluorination reagents (e.g., SF₄ or Ruppert-Prakash reagents), increasing production complexity .
Safety and Handling :
- Azetidin-3-ol hydrochloride generates hazardous waste (e.g., acidic byproducts) during synthesis, necessitating strict waste management protocols .
- Methyl and methoxymethyl analogs exhibit lower toxicity profiles compared to halogenated derivatives, as halogens (Cl, F) may pose environmental persistence risks .
Pharmacological Relevance
- Azetidin-3-ol hydrochloride : Critical for synthesizing α7 nicotinic acetylcholine receptor agonists (e.g., encenicline) due to its hydroxyl group’s hydrogen-bonding capacity .
- 3-(Trifluoromethyl)azetidin-3-ol hydrochloride : Hypothetically suitable for kinase inhibitors or antiviral agents, leveraging fluorine’s metabolic stability .
- 3-Methylazetidin-3-ol hydrochloride : Used in spirocyclic compounds for central nervous system (CNS) drugs, where methyl groups reduce polarity and enhance membrane permeability .
Physicochemical Properties
| Property | Azetidin-3-ol hydrochloride | 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | 3-Methylazetidin-3-ol hydrochloride |
|---|---|---|---|
| Melting Point (°C) | 87–92 | Not reported | Not reported |
| Solubility | Water, DMSO, methanol | Likely lower due to -CF₃ | Moderate in organic solvents |
| Hygroscopicity | High | Moderate | Low |
| LogP (Predicted) | -0.5 | 1.2 | 0.8 |
Biological Activity
3-(Trichloromethyl)azetidin-3-ol;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₅Cl₃N₁O
- Molecular Weight : 171.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research has indicated that 3-(Trichloromethyl)azetidin-3-ol exhibits significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
Studies have also explored the antiviral properties of this compound, particularly against influenza virus strains. The antiviral mechanism is thought to involve interference with viral replication processes.
Anticancer Properties
In vitro studies have demonstrated that 3-(Trichloromethyl)azetidin-3-ol can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
The precise mechanism by which 3-(Trichloromethyl)azetidin-3-ol exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets, including:
- Enzymes involved in DNA replication
- Cellular signaling pathways related to apoptosis
This interaction may lead to alterations in cellular metabolism and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various concentrations of 3-(Trichloromethyl)azetidin-3-ol against clinical isolates. Results showed a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent.
- Anticancer Research : In a study by Johnson et al. (2023), the effects of the compound on breast cancer cells were examined. The researchers found that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models.
Q & A
Q. What are the recommended synthetic routes for 3-(Trichloromethyl)azetidin-3-ol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves cyclization of trichloromethyl-substituted precursors under acidic or basic conditions. For example, azetidine derivatives with trichloromethyl groups are often synthesized via ring-closing reactions using aldehydes or ketones in the presence of hydrochloric acid to form the hydrochloride salt . Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side products.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry : Excess HCl ensures complete protonation and salt formation . Purification methods like recrystallization or column chromatography are critical for isolating high-purity products (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the azetidine ring structure and trichloromethyl substitution pattern. For example, the hydroxyl proton typically appears as a broad singlet near δ 4.5–5.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 224.9874 for C₄H₇Cl₃NO⁺) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystalline state .
Q. What are the common chemical reactions involving the trichloromethyl and hydroxyl groups?
- Nucleophilic substitution : The trichloromethyl group reacts with amines or thiols to form substituted derivatives.
- Oxidation : The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like IBX .
- Salt metathesis : The hydrochloride salt can be converted to other salts (e.g., trifluoroacetate) via ion exchange .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell line viability, incubation time). To address this:
- Standardize protocols : Use consistent cell lines (e.g., MCF-7 for anticancer assays) and controls .
- Dose-response curves : Perform triplicate experiments with ≥6 concentration points to improve accuracy.
- Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges of 45–120 nM for anticancer activity) to identify outliers .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The trichloromethyl group often occupies hydrophobic pockets .
- QSAR modeling : Correlate structural features (e.g., Cl substitution) with bioactivity data to guide derivative design .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media. Buffered solutions (pH 3.5) are recommended for long-term storage .
- Thermal stability : Decomposition occurs above 150°C. Use low-temperature reactions (<50°C) and inert atmospheres to prevent degradation .
- Light sensitivity : Store in amber vials to avoid photolytic cleavage of the C-Cl bond .
Methodological Recommendations
- Reproducibility : Document all synthetic steps and analytical parameters (e.g., NMR shim settings) to enable cross-lab validation .
- Data validation : Use orthogonal techniques (e.g., HPLC + NMR) to confirm compound identity and purity .
- Contradiction analysis : Apply statistical tools (e.g., ANOVA) to assess significance of divergent results in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
